molecular formula C13H19N3O3 B2648558 tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate CAS No. 1980053-55-1

tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate

Cat. No. B2648558
CAS RN: 1980053-55-1
M. Wt: 265.313
InChI Key: FABGMPLTLUDZAE-UHFFFAOYSA-N
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Description

Tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.

Scientific Research Applications

Regioselective Deprotection and Acylation

A study described the synthesis and selective deprotection of penta-N-protected polyamide, a derivative containing five independently removable amino-protecting groups. This research showcases the compound's utility in the selective deprotection and acylation of amino groups, essential for synthesizing complex organic molecules (Pak & Hesse, 1998).

Diels-Alder Reactions

Research into the preparation and Diels-Alder reaction of 2-Amido Substituted Furan exemplifies the tert-butyl carbamate's role in facilitating cycloaddition reactions, crucial for constructing cyclic compounds with potential pharmaceutical applications (Padwa, Brodney, & Lynch, 2003).

Catalysis

A significant application in catalysis is highlighted by the efficient N-tert-butoxycarbonylation of amines using indium(III) halides as catalysts. This process is vital for producing N-tert-butyl-carbamates from various amines under mild conditions, demonstrating the tert-butyl carbamate's versatility in organic synthesis (Chankeshwara & Chakraborti, 2006).

Enantioselective Synthesis

The compound serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in synthesizing nucleoside analogues with potential therapeutic uses (Ober, Marsch, Harms, & Carell, 2004).

Hydrogen and Halogen Bonding

A study on chlorodiacetylene and iododiacetylene derivatives of tert-butyl carbamate explored the formation of bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting the compound's role in the study of non-covalent interactions, which are crucial for the development of new materials and drug molecules (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-[3-(2-amino-1,3-oxazol-4-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-11(2,3)19-10(17)16-13-5-12(6-13,7-13)8-4-18-9(14)15-8/h4H,5-7H2,1-3H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABGMPLTLUDZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)C3=COC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pent-1-yl]carbamate

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